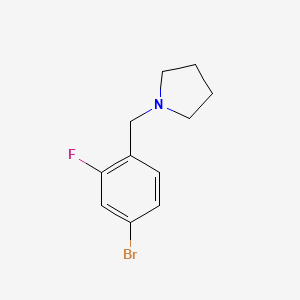

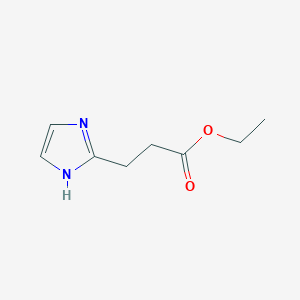

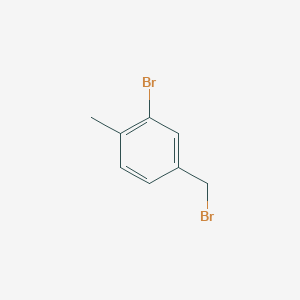

![molecular formula C8H9FOS B1344130 [3-Fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 252562-45-1](/img/structure/B1344130.png)

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Übersicht

Beschreibung

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a chemical compound with the CAS Number: 252562-45-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is [3-fluoro-4-(methylsulfanyl)phenyl]methanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is 1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Catalyst- and Solvent-Free Syntheses : The research demonstrated efficient approaches for the synthesis of complex heterocyclic compounds through catalyst- and solvent-free conditions, showcasing the utility of fluorinated and methylsulfanyl-substituted phenyl compounds in facilitating regioselective syntheses under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

Nucleophilic Substitution : Studies on the structure of methylpyrimidin-4-ones revealed insights into the rate of nucleophilic substitution of the methylsulfanyl group, underscoring the influence of fluorine atoms on reaction rates, which could be leveraged in designing synthetic pathways for fluorinated pharmaceuticals (Kheifets et al., 2004).

Interaction with Alcohols : Investigation into the interactions of alcohols with fluorophenylacetylenes via IR-UV double resonance spectroscopy and computational methods provided insights into hydrogen bonding dynamics, crucial for designing solvents and reaction conditions in synthetic processes (Maity et al., 2011).

Material Science and Polymer Applications

- Proton Exchange Membranes : Research on sulfonated poly(arylene ether sulfone) copolymers highlighted the role of fluorinated compounds in enhancing the properties of materials for fuel cell applications. The introduction of fluorinated side chains improved proton conductivity, demonstrating the potential of these materials in energy technologies (Kim et al., 2008).

Pharmacological and Biochemical Applications

- Enzymatic Desymmetrization : A study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed alcoholysis in organic solvents demonstrated the utility of fluorinated compounds in producing enantiomerically enriched intermediates for pharmaceutical synthesis, showcasing the application of biocatalysis in creating complex, chiral molecules (Liu et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-fluoro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRADQVYSSOTPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)